

Fmoc-Cys(Trt)-OH solubility in organic solvents

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Compound of Interest		
Compound Name:	Fmoc-Cys(Trt)-OH	
Cat. No.:	B557259	Get Quote

Physicochemical Properties of Fmoc-Cys(Trt)-OH

Fmoc-Cys(Trt)-OH is a derivative of the amino acid cysteine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by a trityl (Trt) group.[1] These bulky, hydrophobic protecting groups significantly influence the solubility of the molecule.

Molecular Formula: C₃₇H₃₁NO₄S[2] Molecular Weight: 585.71 g/mol [2] Appearance: White to off-white solid[2]

Solubility of Fmoc-Cys(Trt)-OH in Common Organic Solvents

The solubility of **Fmoc-Cys(Trt)-OH** can vary between different suppliers and batches. The following table summarizes the available quantitative and qualitative solubility data in common organic solvents used in peptide synthesis.



Solvent	Abbreviation	Solubility	Notes
Dimethyl sulfoxide	DMSO	100 mg/mL (170.73 mM)[2], 30 mg/mL[3], ≥57.2 mg/mL (for Fmoc-Cys(Trt)-ol)[4], Limited solubility (<49.7 mg/mL)[1]	Often requires ultrasonication for complete dissolution. [2][5] Hygroscopic DMSO can negatively impact solubility.[2]
N,N- Dimethylformamide	DMF	30 mg/mL[3], "clearly soluble" (1 mmole in 2 mL)	While commonly used in SPPS, solubility can be limited.[5] Low solubility may necessitate preactivation in minimal DMF to prevent aggregation.[1]
Ethanol	EtOH	≥7.3 mg/mL[1]	
Dichloromethane	DCM	-	Can be used for pre- activation to avoid aggregation.[1]
N-Methyl-2- pyrrolidone	NMP	-	A common alternative to DMF in SPPS.[5]
Methanol	МеОН	Slight solubility[5]	Gentle heating may be required.[5]
Acetone	-	Slight solubility[5]	

Experimental Protocols Protocol for Preparation of a Stock Solution

This protocol outlines the general steps for dissolving **Fmoc-Cys(Trt)-OH** to prepare a stock solution for use in peptide synthesis.

Materials:



- Fmoc-Cys(Trt)-OH powder
- High-purity organic solvent (e.g., DMSO or DMF)
- Vortex mixer
- Ultrasonic bath

Procedure:

- Weigh the desired amount of Fmoc-Cys(Trt)-OH into a clean, dry vial.
- Add the calculated volume of the chosen solvent to the vial to achieve the target concentration.
- Vortex the vial for 30-60 seconds to suspend the compound.
- Place the vial in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.[5] For highly concentrated solutions in DMSO, ultrasonication is often necessary.[2]
- Visually inspect the solution to ensure no solid particles remain.
- If solubility remains an issue, gentle heating to around 37°C can be employed, though caution is advised to prevent potential degradation.[1][5]

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol describes the general workflow for incorporating **Fmoc-Cys(Trt)-OH** into a peptide sequence on a solid support.

Materials:

- Resin (e.g., Rink Amide resin)
- Fmoc-Cys(Trt)-OH
- Coupling reagent (e.g., HBTU)



- Base (e.g., DIPEA)
- Solvents: DMF, DCM
- 20% Piperidine in DMF

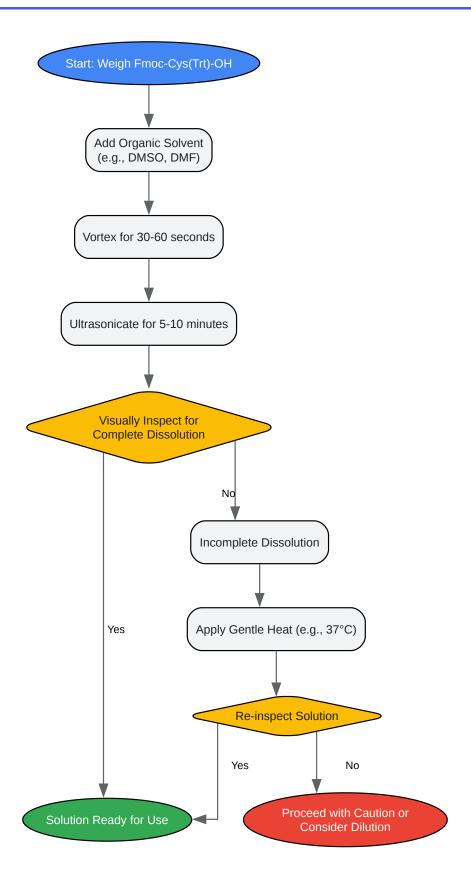
Procedure:

- Resin Swelling: Swell the resin in DMF for approximately 30 minutes.[6]
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 10 minutes. Subsequently, wash the resin thoroughly with DMF and DCM.[6]
- Amino Acid Coupling:
 - Pre-activate a 3-fold excess of Fmoc-Cys(Trt)-OH with a suitable coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[6]
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for a designated time (e.g., 2 hours).
 - Monitor the completion of the coupling reaction using a ninhydrin test.[6]
- Washing: Extensively wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.
- Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.[6]

Visualizing Workflows and Relationships Fmoc-Cys(Trt)-OH Dissolution Workflow

The following diagram illustrates the recommended steps for dissolving **Fmoc-Cys(Trt)-OH**, particularly when encountering solubility challenges.





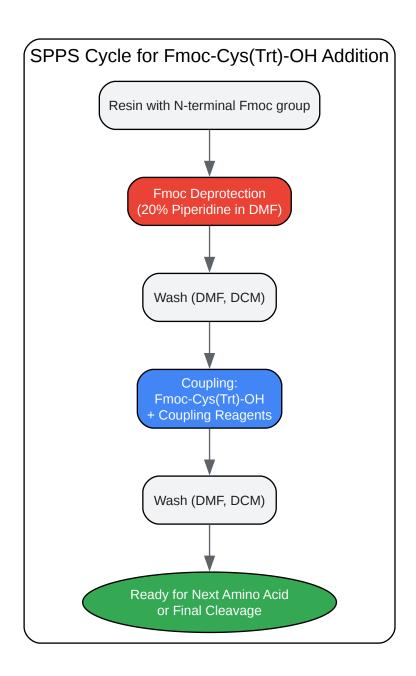
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Caption: Workflow for dissolving Fmoc-Cys(Trt)-OH.



Key Steps in Fmoc-SPPS using Fmoc-Cys(Trt)-OH

This diagram outlines the cyclical nature of solid-phase peptide synthesis involving the coupling of Fmoc-Cys(Trt)-OH.



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Caption: Core cycle of Fmoc-SPPS with Fmoc-Cys(Trt)-OH.

Troubleshooting Solubility Issues



Poor solubility of **Fmoc-Cys(Trt)-OH** can be attributed to several factors:

- Aggregation: The planar, aromatic Fmoc group can lead to self-assembly and aggregation through π - π stacking interactions.[5]
- Solvent Quality: The presence of water in hygroscopic solvents like DMSO can reduce solubility.[2] Using freshly opened, high-purity solvents is recommended.
- Intermolecular Interactions: Although the thiol group is protected, other intermolecular forces can contribute to poor solubility.

To mitigate these issues, in addition to the techniques described in the dissolution protocol, consider preparing stock solutions in a highly effective solvent like DMSO and then diluting into the reaction solvent as needed.[5]

Conclusion

The solubility of **Fmoc-Cys(Trt)-OH** is a multifaceted issue influenced by the choice of solvent, concentration, and handling techniques. While highly soluble in DMSO with assistance, its solubility in DMF can be more limited, potentially requiring procedural adjustments for successful incorporation in SPPS. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this essential reagent in the synthesis of complex cysteine-containing peptides.

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